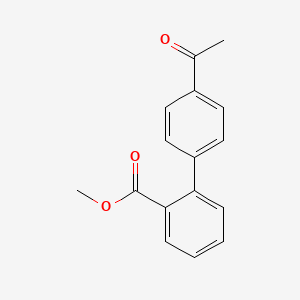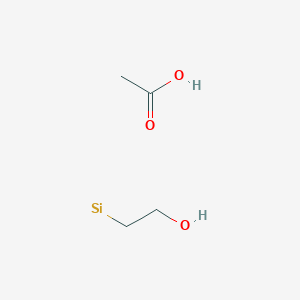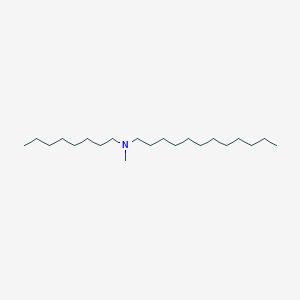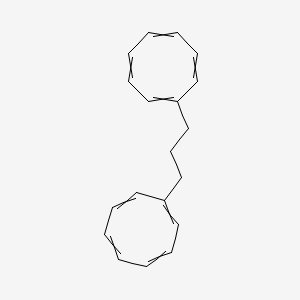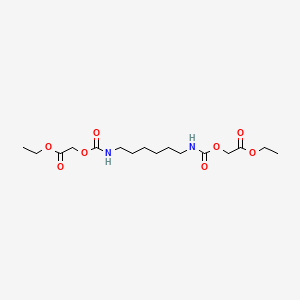
Diethyl 4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-dioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-dioate is a complex organic compound with the molecular formula C23H38N2O8. It is known for its unique structure, which includes multiple functional groups such as esters, ethers, and amides. This compound is used in various scientific and industrial applications due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-dioate typically involves multi-step organic reactions. One common method includes the reaction of diethyl oxalate with a diamine under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The process may include purification steps such as distillation or crystallization to obtain the pure compound. The use of catalysts and solvents can also enhance the efficiency and yield of the reaction.
化学反应分析
Types of Reactions
Diethyl 4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-dioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diethyl oxalate derivatives, while reduction can produce amine derivatives.
科学研究应用
Diethyl 4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-dioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its use in drug development and as a potential therapeutic agent.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism of action of Diethyl 4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-dioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 7,7,9-trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bismethacrylate
- Diurethane dimethacrylate
Uniqueness
Diethyl 4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-dioate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and applications that similar compounds may not be suitable for.
属性
CAS 编号 |
131242-47-2 |
|---|---|
分子式 |
C16H28N2O8 |
分子量 |
376.40 g/mol |
IUPAC 名称 |
ethyl 2-[6-[(2-ethoxy-2-oxoethoxy)carbonylamino]hexylcarbamoyloxy]acetate |
InChI |
InChI=1S/C16H28N2O8/c1-3-23-13(19)11-25-15(21)17-9-7-5-6-8-10-18-16(22)26-12-14(20)24-4-2/h3-12H2,1-2H3,(H,17,21)(H,18,22) |
InChI 键 |
ARVGLJBJNQVNTK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)COC(=O)NCCCCCCNC(=O)OCC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


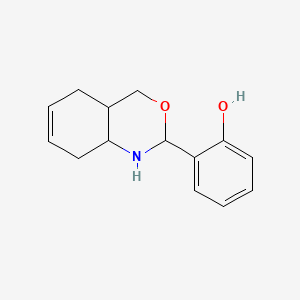
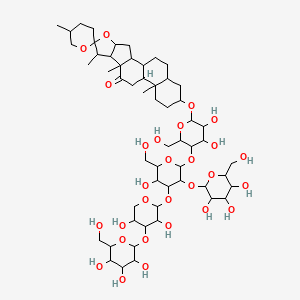
![Benzoyl azide, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14274241.png)
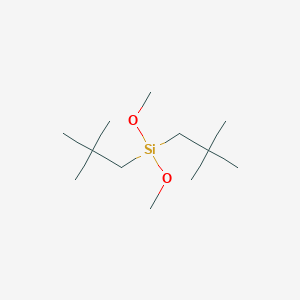
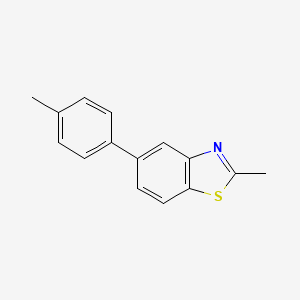
![2-Fluoro-4-octyl-4'-[(4-octylphenyl)methoxy]-1,1'-biphenyl](/img/structure/B14274259.png)
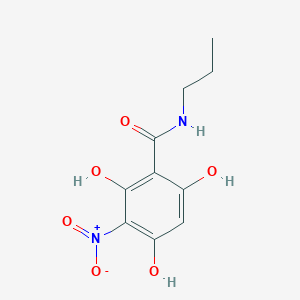
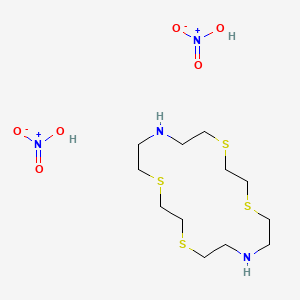
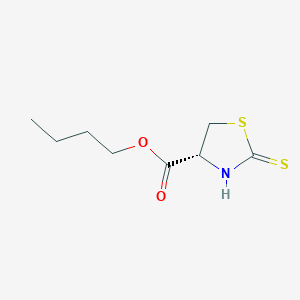
![1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14274273.png)
